molecular formula C5H5FN2O2 B1196390 6-Fluorothymine CAS No. 31458-36-3

6-Fluorothymine

Cat. No.: B1196390
CAS No.: 31458-36-3
M. Wt: 144.1 g/mol
InChI Key: YDRTVDABIUUNKS-UHFFFAOYSA-N
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Description

6-Fluorothymine is a fluorine-containing analogue of thymine, a pyrimidine nucleobase found in DNA. This compound is characterized by the substitution of a fluorine atom at the 6th position of the thymine molecule, resulting in unique chemical and biological properties. It is primarily used in scientific research due to its antiviral properties and its role as a precursor to other pharmacologically active compounds .

Mechanism of Action

Target of Action

6-Fluorothymine is a structural analogue of thymine . The primary target of this compound is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by catalyzing the conversion of deoxyuridylic acid to thymidylic acid .

Mode of Action

The main mechanism of action of this compound is thought to be the binding of the deoxyribonucleotide of the drug to thymidylate synthase (TS) to form a covalently bound ternary complex . This interaction inhibits the function of TS, thereby interfering with DNA synthesis .

Biochemical Pathways

This compound affects the biochemical pathways involved in DNA synthesis. By inhibiting the function of TS, it disrupts the conversion of deoxyuridylic acid to thymidylic acid, a critical step in DNA synthesis . This disruption can lead to downstream effects such as impaired cell division and growth .

Pharmacokinetics

It is known that the compound’s bioavailability and distribution in the body can be influenced by various factors, including its chemical properties, the route of administration, and the individual’s metabolic rate .

Result of Action

The inhibition of TS by this compound leads to a disruption in DNA synthesis. This can result in impaired cell division and growth, potentially leading to cell death . This makes this compound a potential antiviral agent and a precursor to other drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the individual’s metabolism .

Biochemical Analysis

Biochemical Properties

6-Fluorothymine plays a significant role in biochemical reactions due to its structural similarity to thymine. It interacts with various enzymes and proteins, including thymidylate synthase, which is crucial for DNA synthesis. The interaction with thymidylate synthase inhibits the enzyme’s activity, leading to a decrease in thymidine monophosphate (TMP) production, which is essential for DNA replication and repair . Additionally, this compound can be incorporated into DNA, causing errors in DNA replication and transcription.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting DNA synthesis and repair mechanisms. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . Furthermore, this compound impacts cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal function of DNA and RNA .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to thymidylate synthase, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the conversion of deoxyuridine monophosphate (dUMP) to TMP, leading to a depletion of thymidine triphosphate (TTP) and subsequent DNA synthesis inhibition . Additionally, this compound can be misincorporated into DNA, causing mutations and strand breaks that trigger DNA damage response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of DNA synthesis and prolonged cell cycle arrest .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits DNA synthesis without causing significant toxicity . At higher doses, this compound can induce toxic effects, including severe DNA damage, apoptosis, and organ toxicity . Threshold effects have been observed, where a specific dosage range maximizes therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as thymidine phosphorylase and dihydropyrimidine dehydrogenase . These enzymes convert this compound into its active metabolites, which can then be incorporated into DNA or further metabolized into inactive forms . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of nucleotide pools and disrupt normal cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with nucleoside transporters, which facilitate its uptake into cells . Once inside the cell, this compound can be phosphorylated and incorporated into DNA or RNA . The compound’s localization and accumulation are influenced by its interactions with binding proteins and transporters, which can affect its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and repair . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its therapeutic potential .

Preparation Methods

The synthesis of 6-Fluorothymine involves several steps, typically starting with the fluorination of thymine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an anhydrous solvent like acetonitrile at low temperatures to prevent decomposition.

Industrial production methods often involve the use of more scalable processes, such as the continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can involve the use of automated systems to precisely control the addition of reagents and the temperature, ensuring consistent product quality .

Chemical Reactions Analysis

6-Fluorothymine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 6-substituted thymine derivatives, which may have different biological activities.

Comparison with Similar Compounds

6-Fluorothymine is unique among thymine analogues due to the presence of the fluorine atom at the 6th position. This substitution imparts distinct chemical and biological properties that differentiate it from other similar compounds, such as:

    5-Fluorouracil: Another fluorinated pyrimidine used in cancer therapy.

    6-Chlorothymine: A chlorine-substituted analogue of thymine.

    6-Methylthymine: A methyl-substituted analogue of thymine.

The unique properties of this compound, particularly its ability to be incorporated into DNA and disrupt normal cellular processes, make it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

6-fluoro-5-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c1-2-3(6)7-5(10)8-4(2)9/h1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRTVDABIUUNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)NC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185369
Record name 6-Fluorothymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31458-36-3
Record name 6-Fluoro-5-methyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31458-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluorothymine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031458363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Fluorothymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-fluorothymine contribute to the synthesis of novel nucleosides with potential biological activity?

A1: this compound serves as a versatile building block in nucleoside synthesis. The fluorine atom at the C-6 position can be readily displaced by various nucleophiles, allowing for the introduction of diverse substituents. This unique reactivity has been exploited to synthesize a range of 6-substituted thymine nucleosides, including those with methoxy (OMe) and amine (NH2) groups []. These modifications can significantly alter the nucleoside's interactions with biological targets, potentially leading to enhanced antiviral activity.

Q2: What is the significance of synthesizing 2′-deoxy-2′-fluoro-D-arabinofuranosyl nucleosides of this compound?

A2: The synthesis of 2′-deoxy-2′-fluoro-D-arabinofuranosyl nucleosides of this compound combines the structural features of two important nucleoside analogs. The 2′-fluoro-arabinofuranosyl sugar moiety is found in several clinically relevant antiviral drugs. By incorporating this moiety into this compound nucleosides, researchers aim to develop compounds with enhanced antiviral potency and potentially novel mechanisms of action [].

Q3: How are this compound nucleosides characterized structurally?

A3: Various spectroscopic techniques are employed to elucidate the structure of synthesized this compound nucleosides. These include ultraviolet-visible (UV), nuclear magnetic resonance (NMR), circular dichroism (CD), and mass spectrometry (MS) []. These techniques provide information about the compound's molecular weight, functional groups, three-dimensional arrangement, and fragmentation patterns, confirming the successful synthesis and characterizing the final nucleoside structures.

Q4: What are the known antiviral activities of 6-substituted thymine nucleosides?

A4: Research has demonstrated that certain 6-substituted thymine nucleosides exhibit significant antiviral activity against influenza A virus strains []. This finding highlights the potential of modifying this compound to generate novel antiviral agents. Further research is crucial to understand the specific mechanisms of action and to explore the activity of these compounds against other viral targets.

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